Resiniferatoxin
Übersicht
Beschreibung
It is a potent functional analog of capsaicin, the active ingredient in chili peppers, and is known for its extreme pungency, scoring 16 billion Scoville heat units . Resiniferatoxin activates the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals .
Wissenschaftliche Forschungsanwendungen
Resiniferatoxin hat aufgrund seiner starken Aktivität auf den TRPV1-Rezeptor eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. Einige der wichtigsten Anwendungen umfassen:
Medizin: this compound wird auf sein Potenzial untersucht, Schmerzlinderung bei Erkrankungen wie Osteoarthritis und Krebsschmerzen zu bewirken.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Aktivierung des TRPV1-Rezeptors, eines Kationenkanals in der Plasmamembran von sensorischen Neuronen . Wenn this compound an TRPV1 bindet, bewirkt es, dass der Kanal für Kationen, insbesondere Kalzium, durchlässig wird . Der Einstrom von Kalziumionen führt zur Depolarisierung des Neurons und überträgt Schmerzsignale ähnlich denen, die übertragen würden, wenn das Gewebe verbrannt oder beschädigt würde . Diese Aktivierung wird gefolgt von Desensibilisierung und Analgesie, da die Nervenenden durch Kalziumüberladung absterben .
Wirkmechanismus
Target of Action
Resiniferatoxin, a naturally occurring chemical found in resin spurge (Euphorbia resinifera), is a potent functional analog of capsaicin . The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . TRPV1 is an ion channel in the plasma membrane of sensory neurons . It is expressed in a subpopulation of primary afferent sensory neurons involved in nociception, the transmission of physiological pain .
Mode of Action
This compound interacts with its target, the TRPV1 channel, by binding as an agonist . This interaction causes the TRPV1 channel to open and become permeable to cations, especially calcium . The influx of cations causes the neuron to depolarize, transmitting signals similar to those that would be transmitted if the innervated tissue were being burned or damaged . This stimulation is followed by desensitization and analgesia, in part because the nerve endings die from calcium overload .
Biochemical Pathways
The activation of TRPV1 by this compound leads to an increase in intracellular calcium . This calcium influx is a key element associated with the activation and sensitization of cardiac nociceptors . Additionally, proteomics and pathway enrichment analysis results suggest that Wnt signaling is triggered by the agonistic effects of this compound on TRPV1 .
Pharmacokinetics
It is known that this compound is insoluble in water and hexane, but soluble in ethyl acetate, ethanol, methanol, acetone, chloroform, and dichloromethane . These properties may impact the bioavailability of this compound.
Result of Action
The result of this compound’s action is the desensitization of TRPV1 pain receptors . This desensitization leads to analgesia, providing pain relief . The cytotoxicity to the TRPV1-positive pain fibers or cell bodies results from the prolonged calcium influx induced by this compound .
Action Environment
It is known that this compound is being investigated for its ability to desensitize cardiac sensory fibers expressing trpv1 to improve chronic heart failure outcomes . Furthermore, this compound has been tested for chronic pain management and cancer pain .
Zukünftige Richtungen
The future of Resiniferatoxin (RTX) investigations is expected to revolve around two key aspects. First, scholars will delve deeper into the intricate mechanisms governing RTX's interaction with the nervous system, particularly the molecular pathways underlying TRPV1 activation, desensitization, and neuronal ablation. Cutting-edge techniques like optogenetics and advanced imaging will likely play a pivotal role in unveiling the finer details of RTX's neural interactions. Second, researchers may increasingly transition toward clinical applications, conducting extensive and long-term clinical trials to assess RTX's safety and effectiveness in managing chronic pain conditions, cancer treatments, and metabolic disorders.
In the pharmaceutical arena, the focus on this compound centers on drug development and optimization. Pharmaceutical companies may intensify their efforts to synthesize RTX analogs or derivatives with improved safety profiles and enhanced pharmacokinetic properties, thus making them more amenable for clinical use. Additionally, considerable attention will be directed toward the formulation and delivery of RTX-based pharmaceuticals.
Biochemische Analyse
Biochemical Properties
Resiniferatoxin activates transient vanilloid receptor 1 (TRPV1) in a subpopulation of primary afferent sensory neurons involved in nociception, the transmission of physiological pain . TRPV1 is an ion channel in the plasma membrane of sensory neurons and stimulation by this compound causes this ion channel to become permeable to cations, especially calcium .
Cellular Effects
This compound has a unique spectrum of pharmacological actions. It allows for the full desensitization of pain perception and neurogenic inflammation without causing unacceptable side effects . This compound targets the TRPV1 channel and activates it, allowing calcium cations to flow in and desensitize the TRPV1 receptors, producing an analgesic effect .
Molecular Mechanism
This compound binds as an agonist to transient vanilloid receptor 1 (TRPV1), a nociceptive ion channel . The influx of cations causes the neuron to depolarize, transmitting signals similar to those that would be transmitted if the innervated tissue were being burned or damaged .
Temporal Effects in Laboratory Settings
The effect of this compound can be reversed 6 hours after exposure . Additionally, the eye-wiping response did not return by the termination of the experiments 350 days after injection suggesting a permanent antinociceptive effect from a single intraganglionic injection .
Dosage Effects in Animal Models
Initial studies conducted in rodent models induced with osteoarthritis showed promising results, specifically in alleviating non-evoked pain (weight-bearing) along with evoked pain (mechanical and thermal stimuli) .
Metabolic Pathways
Proteomics and pathway enrichment analysis results suggest that Wnt signaling is triggered by the agonistic effects of this compound on vanilloid receptors .
Transport and Distribution
This compound is a highly potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist . Its administration can reversibly defunctionalise TRPV1-expressing nociceptors .
Subcellular Localization
The TRPV1 receptor, which this compound binds to, is an ion channel in the plasma membrane of sensory neurons . This suggests that this compound acts at the plasma membrane level.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Totalsynthese von Resiniferatoxin ist ein komplexer Prozess, der mehr als 25 bedeutende Schritte umfasst. Die Synthese beginnt mit 1,4-Pentadien-3-ol als Ausgangsmaterial . Schlüsselschritte beinhalten die Bildung des dreiringigen Rückgrats der Struktur, was aufgrund des dicht oxygenierten trans-verschmolzenen 5/7/6-Tricarbocyclus (ABC-Ring) von this compound eine große Herausforderung darstellt . Radikalvermittelte Dreikomponentenkupplung und 7-endo-Cyclisierung sind entscheidende Schritte in der Synthese .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound ist nicht weit verbreitet, wahrscheinlich aufgrund der Komplexität seiner Synthese und der Herausforderungen, die mit der Skalierung des Prozesses verbunden sind. Die meisten Resiniferatoxine, die in der Forschung verwendet werden, werden aus natürlichen Quellen extrahiert oder in spezialisierten Laboren synthetisiert.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Resiniferatoxin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Struktur der Verbindung ermöglicht multiple Modifikationen der funktionellen Gruppen, was sie zu einem vielseitigen Molekül für chemische Studien macht.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Triethylamin, Chlortrimethylsilan und 2,2,6,6-Tetramethylpiperidin . Reaktionsbedingungen beinhalten oft die Verwendung von wasserfreien Lösungsmitteln wie Acetonitril, Tetrahydrofuran, Toluol, Dichlormethan und Benzol .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den spezifischen Modifikationen der funktionellen Gruppen ab. So können beispielsweise Oxidationsreaktionen zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.
Vergleich Mit ähnlichen Verbindungen
Resiniferatoxin wird oft mit Capsaicin, dem Wirkstoff in Chilischoten, verglichen, da sie ähnliche Wirkmechanismen auf den TRPV1-Rezeptor haben . this compound ist deutlich potenter und hat eine etwa 500- bis 1000-mal höhere Bindungsaffinität für TRPV1 als Capsaicin . Andere ähnliche Verbindungen umfassen:
Capsaicin: In Chilischoten enthaltenes Capsaicin ist ein weniger potenter TRPV1-Agonist im Vergleich zu this compound.
Dihydrocapsaicin: Ein weiteres Capsaicinoid, das in Chilischoten vorkommt, mit ähnlichen, aber weniger starken Wirkungen im Vergleich zu Capsaicin.
Die extreme Potenz und die einzigartige chemische Struktur von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDNAKHZNJAGHN-MXTYGGKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894764 | |
Record name | Resiniferatoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57444-62-9 | |
Record name | Resiniferatoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57444-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resiniferatoxin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057444629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resiniferatoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06515 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Resiniferatoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-methoxy-[(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]benzeneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESINIFERATOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5O6P1UL4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Resiniferatoxin?
A1: this compound selectively and potently activates the transient receptor potential vanilloid 1 (TRPV1) ion channel. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This channel is predominantly expressed on C-fiber primary afferent nociceptive sensory neurons. []
Q2: Beyond TRPV1, are there other known targets of this compound?
A3: While RTX exhibits high selectivity for TRPV1, research suggests potential interaction with protein kinase C (PKC) in sensory neurons. RTX was found to activate a Ca2+- and lipid-dependent kinase similar to PKC in the cytosol of dorsal root ganglia. []
Q3: Does this compound affect TRPA1 channels?
A4: Studies indicate a functional link between TRPV1 and TRPA1. This compound-mediated ablation of TRPV1-expressing neurons in adult mice also resulted in the loss of sensitivity to allyl-isothiocyanate, a selective TRPA1 agonist. This suggests a co-expression of TRPV1 and TRPA1, with RTX treatment impacting both sensor molecules. []
Q4: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C43H56O12 and a molecular weight of 760.88 g/mol. []
Q5: Are there any specific structural features of this compound crucial for its activity?
A6: The presence of a homovanillyl ester group is essential for RTX's activity, as demonstrated by the inactivity of its 20-deacetylated derivative (ROPA), which lacks this group. []
Q6: How does this compound compare to capsaicin in terms of potency and selectivity?
A7: this compound is significantly more potent than capsaicin, exhibiting at least 100-fold greater inflammatory activity in the mouse ear model. [] It is also a more potent TRPV1 agonist, with effects observed at concentrations 100 to 1,000 times lower than those required for capsaicin. [, , ]
Q7: Does modifying the structure of this compound affect its biological activity?
A8: Yes, structural modifications significantly impact RTX's activity. For instance, the 20-deacetylated derivative of this compound (ROPA), lacking the homovanillyl ester group, does not evoke CGRP release or bronchoconstriction. [] Conversely, the addition of an iodine atom to this compound, as in Iodo-Resiniferatoxin (I-RTX), converts it into a potent TRPV1 antagonist. []
Q8: What in vitro models are used to study the effects of this compound?
A9: Researchers utilize various in vitro models, including:* Cell Lines: Chinese hamster ovary (CHO) cells heterologously expressing TRPV1 are commonly employed to assess RTX's effects on calcium influx and to study its antagonist properties. [, ]* Primary Cultures: Primary cultures of rat dorsal root ganglion neurons are used to investigate RTX's effect on CGRP release and neuronal depolarization. [, ] Canine keratinocytes are also studied in vitro to assess TRPV1 functionality and RTX binding. [, ]
Q9: What animal models are used to study this compound's effects?
A10: Several animal models are employed, including:* Mice: Used to study RTX's analgesic effects in models of inflammatory pain, such as the complete Freund's adjuvant-induced hyperalgesia model. [, ] Also used to investigate the role of TRPV1 in sepsis models. []* Rats: Employed to study RTX's effects on bladder function in models of detrusor overactivity and interstitial cystitis. [, ] Also utilized to investigate the impact of RTX on cardiovascular parameters, including blood pressure, heart rate, and brown adipose tissue thermogenesis. [, ]* Guinea pigs: Commonly used to investigate the effects of RTX on respiratory function, particularly bronchoconstriction and cough reflex. [, ]* Pigs: Utilized to study RTX's effects on nasal mucosal blood flow and to characterize vanilloid receptor binding properties. []* Dogs: Used to evaluate the analgesic effects of intrathecal RTX in a canine bone cancer pain model. []
Q10: Are there any clinical trials investigating the therapeutic potential of this compound?
A11: Yes, clinical trials have explored the use of intravesical RTX for treating overactive bladder and interstitial cystitis in humans. [, , , , , ]
Q11: What are the known side effects of this compound?
A12: While generally well-tolerated, RTX administration can lead to transient side effects, including:* Cardiovascular: Transient increases in mean arterial blood pressure and heart rate have been observed following intrathecal RTX administration in dogs. []* Respiratory: In guinea pigs, RTX can induce respiratory distress linked to bronchoconstriction. []* Other: Acute pain and irritation are potential concerns, although RTX appears to have a more favorable profile compared to capsaicin. [, ]
Q12: What routes of administration are used for this compound?
A13: Several routes of administration have been explored:* Intrathecal: Direct injection into the subarachnoid space of the spinal cord. Used in animal models to target spinal nociceptive pathways. [, ]* Epidural: Injection into the epidural space surrounding the spinal cord. Investigated as a potential route for pain management. []* Intravesical: Instillation directly into the bladder. The primary route investigated in clinical trials for overactive bladder and interstitial cystitis. [, , , , , ]* Subcutaneous: Injection under the skin. Used in animal models to induce systemic desensitization of TRPV1-expressing neurons. [, , ]* Intraperitoneal: Injection into the peritoneal cavity. Used in animal models to induce neuropathic pain. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.